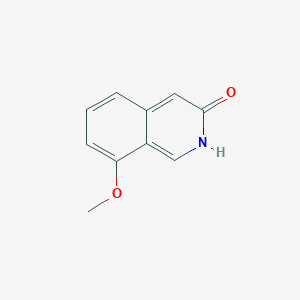

8-Methoxyisoquinolin-3-ol

Description

Properties

IUPAC Name |

8-methoxy-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-10(12)11-6-8(7)9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAZPEVZVKKVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=O)NC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 8 Methoxyisoquinolin 3 Ol

Electrophilic Aromatic Substitution (EAS) Patterns on the 8-Methoxyisoquinolin-3-ol Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. In the case of this compound, the regioselectivity of these reactions is governed by the directing effects of the electron-donating methoxy (B1213986) and hydroxyl groups, as well as the electron-withdrawing nature of the pyridine (B92270) ring.

Regioselectivity and Directing Effects of the Methoxy and Hydroxyl Groups

Both the hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution. This is due to the ability of the oxygen atom in both groups to donate a lone pair of electrons to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.

In this compound, the hydroxyl group is at position 3 and the methoxy group is at position 8. The pyridine ring within the isoquinoline (B145761) structure is electron-deficient and generally deactivates the heterocyclic ring towards electrophilic attack. Therefore, electrophilic substitution is expected to occur on the benzene (B151609) ring (the carbocyclic ring).

The directing effects of the hydroxyl and methoxy groups will influence substitution on the benzene portion of the isoquinoline. The methoxy group at C-8 will direct incoming electrophiles to the ortho position (C-7) and the para position (C-5). The hydroxyl group at C-3, being on the pyridine ring, primarily influences the reactivity of that ring but its electronic effects can also have a minor influence on the benzene ring. However, the dominant directing influence for substitution on the benzene ring will be the powerful activating and directing effect of the C-8 methoxy group.

Therefore, electrophilic attack is most likely to occur at the C-5 and C-7 positions. Steric hindrance from the adjacent fused ring system might influence the ratio of substitution at these two positions.

Nitration Reactions and Product Distribution

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. Based on the directing effects of the methoxy group, the nitration of this compound is expected to yield a mixture of 5-nitro-8-methoxyisoquinolin-3-ol and 7-nitro-8-methoxyisoquinolin-3-ol.

| Product | Expected Position of Nitration | Rationale |

| 5-Nitro-8-methoxyisoquinolin-3-ol | C-5 | Para-direction from the C-8 methoxy group. |

| 7-Nitro-8-methoxyisoquinolin-3-ol | C-7 | Ortho-direction from the C-8 methoxy group. |

The exact product distribution would depend on reaction conditions such as temperature and the specific nitrating agent used. Steric factors may favor substitution at the C-5 position over the more hindered C-7 position.

Sulfonation Reactions and Reversibility

Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid (a solution of SO3 in H2SO4). The electrophile in this reaction is sulfur trioxide (SO3). Similar to nitration, sulfonation of this compound is anticipated to occur at the C-5 and C-7 positions, directed by the methoxy group.

An important characteristic of sulfonation is its reversibility. Heating the sulfonic acid product in the presence of dilute acid can remove the sulfonic acid group. This reversibility can be exploited in synthesis to temporarily block a reactive position.

| Reaction | Reagents | Expected Products | Key Feature |

| Sulfonation | Fuming H2SO4 | 8-Methoxy-3-ol-isoquinoline-5-sulfonic acid and 8-Methoxy-3-ol-isoquinoline-7-sulfonic acid | Reversible reaction |

| Desulfonation | Dilute H2SO4, heat | This compound | Removal of the sulfonic acid group |

Halogenation Reactions and Catalyst Influence

Halogenation (chlorination, bromination) of activated aromatic rings can often proceed without a catalyst, but for less reactive or moderately activated systems, a Lewis acid catalyst such as FeCl3 or AlCl3 is typically employed. The catalyst polarizes the halogen molecule, increasing its electrophilicity.

For this compound, halogenation is expected to follow the same regioselectivity as nitration and sulfonation, affording a mixture of 5-halo- and 7-halo-substituted products. The choice of catalyst can sometimes influence the product ratio, particularly in cases where steric hindrance is a significant factor.

| Halogenation Type | Reagent | Catalyst | Expected Major Products |

| Chlorination | Cl2 | FeCl3 or AlCl3 | 5-Chloro-8-methoxyisoquinolin-3-ol, 7-Chloro-8-methoxyisoquinolin-3-ol |

| Bromination | Br2 | FeBr3 | 5-Bromo-8-methoxyisoquinolin-3-ol, 7-Bromo-8-methoxyisoquinolin-3-ol |

Nucleophilic Reactions and Substitutions at the Isoquinoline Nucleus

The pyridine ring of the isoquinoline nucleus is electron-deficient due to the electronegativity of the nitrogen atom. This makes the carbon atoms of the pyridine ring, particularly C-1 and C-3, susceptible to nucleophilic attack. However, in this compound, the presence of the hydroxyl group at the 3-position in its tautomeric keto form (isoquinolin-3(2H)-one) can influence this reactivity.

Nucleophilic substitution on the pyridine ring of isoquinolines often requires harsh conditions or the presence of a good leaving group. For this compound itself, direct nucleophilic substitution of a hydrogen atom is unlikely. However, if the hydroxyl group at C-3 were converted to a better leaving group (e.g., a halide), nucleophilic substitution at this position would become more feasible.

Modifications of the Hydroxyl and Methoxy Functional Groups

The hydroxyl and methoxy groups of this compound are themselves reactive and can undergo various transformations.

The hydroxyl group at C-3 is phenolic in nature and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation and O-acylation reactions.

O-Alkylation (Etherification): Reaction with alkyl halides in the presence of a base will lead to the formation of 3-alkoxy-8-methoxyisoquinolines.

O-Acylation (Esterification): Reaction with acyl chlorides or acid anhydrides in the presence of a base will yield the corresponding 3-acyloxy-8-methoxyisoquinolines.

The methoxy group at C-8 is an ether and is generally less reactive. However, it can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or boron tribromide (BBr3), to yield the corresponding 8-hydroxyisoquinolin-3-ol. This demethylation is a common transformation in natural product synthesis and modification.

| Functional Group | Reaction Type | Reagents | Product Type |

| 3-Hydroxyl | O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | 3-Alkoxy-8-methoxyisoquinoline |

| 3-Hydroxyl | O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 3-Acyloxy-8-methoxyisoquinoline |

| 8-Methoxy | Demethylation | HBr or BBr3 | 8-Hydroxyisoquinolin-3-ol |

Derivatization Strategies for Enhancing Molecular Complexity

The derivatization of this compound primarily targets the nucleophilic hydroxyl group at the 3-position and the aromatic ring system through various functionalization reactions. These strategies are crucial for exploring the structure-activity relationships of novel compounds and for the development of molecules with tailored properties. Key approaches include O-alkylation, esterification, and electrophilic substitution reactions.

O-Alkylation

The introduction of alkyl or aryl groups at the 3-position via the hydroxyl moiety is a common and effective strategy to increase molecular diversity. This is typically achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic alkoxide, which then reacts with an alkyl or aryl halide.

A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex functionalized molecules, allowing for the incorporation of diverse structural motifs. The choice of base and solvent is critical to optimize reaction yields and minimize side reactions.

Table 1: Examples of O-Alkylation of this compound

| Reactant (Alkylating Agent) | Base | Solvent | Product |

| Methyl iodide | Sodium hydride | Tetrahydrofuran | 3,8-Dimethoxyisoquinoline |

| Benzyl bromide | Potassium carbonate | Acetonitrile | 3-(Benzyloxy)-8-methoxyisoquinoline |

| Ethyl bromoacetate | Cesium carbonate | N,N-Dimethylformamide | Ethyl 2-((8-methoxyisoquinolin-3-yl)oxy)acetate |

Esterification

The conversion of the hydroxyl group to an ester is another powerful method for derivatization. Esterification can be accomplished through several methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under activating conditions. These reactions introduce a wide array of acyl groups, thereby modifying the electronic and steric properties of the parent molecule.

The use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) facilitates the direct esterification with carboxylic acids under mild conditions.

Table 2: Examples of Esterification of this compound

| Reactant (Acylating Agent) | Method | Catalyst/Reagent | Product |

| Acetyl chloride | Acylation | Triethylamine | 8-Methoxyisoquinolin-3-yl acetate |

| Benzoic anhydride | Acylation | Pyridine | 8-Methoxyisoquinolin-3-yl benzoate |

| Acetic acid | DCC coupling | DCC, DMAP | 8-Methoxyisoquinolin-3-yl acetate |

Electrophilic Aromatic Substitution

The isoquinoline nucleus, particularly the benzene ring, is susceptible to electrophilic aromatic substitution, although the directing effects of the existing methoxy and hydroxyl/alkoxy groups must be considered. The methoxy group is an activating, ortho-, para-directing group, while the effect of the 3-hydroxy or 3-alkoxy group on the pyridine ring can also influence the regioselectivity of the reaction.

Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce new substituents onto the aromatic core. Reaction conditions must be carefully controlled to achieve the desired regioselectivity and avoid unwanted side products. For instance, theoretical studies on the electrophilic aromatic substitution of the related 8-hydroxyquinoline (B1678124) suggest that positions C-5 and C-7 are potential sites for substitution. google.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the this compound Core

| Reaction Type | Electrophile Source | Potential Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-8-methoxyisoquinolin-3-ol |

| Nitration | Nitric acid/Sulfuric acid | Nitro-8-methoxyisoquinolin-3-ol |

| Friedel-Crafts Acylation | Acetyl chloride/Aluminum chloride | Acetyl-8-methoxyisoquinolin-3-ol |

These derivatization strategies provide a versatile toolkit for the chemical modification of this compound, enabling the synthesis of a wide range of new chemical entities with increased molecular complexity. The resulting derivatives serve as valuable compounds for further investigation in various scientific fields.

Spectroscopic and Crystallographic Elucidation of 8 Methoxyisoquinolin 3 Ol Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Analysis

A ¹H NMR spectrum of 8-Methoxyisoquinolin-3-ol would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), would indicate the electronic environment of the proton. For instance, aromatic protons on the isoquinoline (B145761) core would typically resonate in the downfield region (typically δ 7.0-9.0 ppm), while the protons of the methoxy (B1213986) group (-OCH₃) would appear further upfield as a singlet. The hydroxyl (-OH) proton would also present a characteristic signal, the position of which can be concentration and solvent dependent. Spin-spin coupling between adjacent protons would result in signal splitting (e.g., doublets, triplets), and the coupling constants (J values, in Hz) would provide valuable information about the connectivity of the protons in the ring system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Multiplicities

The ¹³C NMR spectrum would display a signal for each unique carbon atom in this compound. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methoxy group. The carbon attached to the oxygen of the methoxy group would have a characteristic shift, as would the carbons bonded to the nitrogen and the hydroxyl group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to distinguish between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons around the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances based on their attached protons. libretexts.orgethernet.edu.et

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. libretexts.orgethernet.edu.et This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule to confirm the isoquinoline framework and the positions of the substituents. ethernet.edu.et

Mass Spectrometry for Molecular Formula and Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula.

Electron Ionization Mass Spectrometry (EI-MS) and Molecular Ion Detection

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The spectrum would show a molecular ion peak (M⁺·) corresponding to the exact molecular weight of this compound. The fragmentation pattern, which consists of peaks corresponding to various charged fragments, would provide structural clues. Common fragmentation pathways for isoquinoline alkaloids often involve the loss of small neutral molecules or radicals from the parent structure. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Soft Ionization

ESI is a soft ionization technique that typically results in less fragmentation than EI. rsc.org The ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) using ESI could provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Without access to the actual spectral data, a more detailed and scientifically accurate analysis as stipulated by the instructions cannot be provided.

Analysis of Diagnostic Fragmentation Patterns and Ion Stability

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns upon ionization. The fragmentation of the this compound molecular ion is expected to follow pathways characteristic of isoquinoline alkaloids containing methoxy and hydroxyl groups. nih.gov

Upon electron impact ionization, the molecular ion (M+) of this compound would be formed. The energetic instability of this ion would lead to its decomposition into smaller, more stable fragment ions. The fragmentation pathways for isoquinoline alkaloids are well-studied and provide a solid basis for predicting the behavior of this specific compound. nih.govresearchgate.net

A primary and highly characteristic fragmentation event for isoquinoline derivatives with methoxy substituents involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the subsequent elimination of a neutral carbon monoxide (CO) molecule. nih.gov This two-step process is a diagnostic marker for the presence of a methoxy group on the aromatic ring.

Step 1: Loss of a Methyl Radical: The initial fragmentation would likely be the cleavage of the O-CH₃ bond of the methoxy group, resulting in the loss of a methyl radical (mass of 15 Da). This generates a prominent [M-15]⁺ ion.

Step 2: Loss of Carbon Monoxide: Following the initial loss of the methyl group, the resulting ion can undergo further fragmentation by expelling a molecule of carbon monoxide (mass of 28 Da). This leads to the formation of an [M-15-28]⁺ or [M-43]⁺ fragment ion. nih.gov

The stability of the resulting ions plays a crucial role in determining the relative abundance of the peaks observed in the mass spectrum. libretexts.org Ions that possess greater stability, often through resonance delocalization, will be more abundant and thus produce more intense peaks. libretexts.orgyoutube.com

| Process | Neutral Loss | Mass of Neutral Loss (Da) | Predicted m/z of Fragment Ion | Notes |

|---|---|---|---|---|

| Molecular Ion Formation | - | - | 175 | Represents the intact molecule with a single positive charge. |

| Loss of Methyl Radical | •CH₃ | 15 | 160 | Characteristic fragmentation of methoxy-substituted aromatics. nih.gov |

| Loss of Methyl then CO | •CH₃, CO | 43 | 132 | Subsequent loss of carbon monoxide from the [M-15]⁺ ion. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. kurouskilab.com For this compound, the spectra would be dominated by vibrations associated with the hydroxyl, methoxy, and isoquinoline ring functionalities. DFT (Density Functional Theory) calculations on similar molecules like isoquinoline and 8-hydroxyquinoline (B1678124) provide a strong basis for assigning the expected vibrational bands. nih.gov

Key expected vibrational modes include:

O-H Vibrations: A strong and broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. oatext.com

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the methoxy group would result in peaks around 2850-2960 cm⁻¹. oatext.com

C=C and C=N Ring Vibrations: The stretching vibrations of the aromatic and heteroaromatic rings of the isoquinoline core typically produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-O Vibrations: The C-O stretching of the hydroxyl group (phenol-like) is expected around 1200-1260 cm⁻¹. The aryl-alkyl ether C-O stretching from the methoxy group will likely produce a strong band in the IR spectrum around 1020-1075 cm⁻¹ (asymmetric stretch) and 1200-1275 cm⁻¹ (symmetric stretch). qmul.ac.uk

Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman, the aromatic ring vibrations are often strong, providing a clear fingerprint of the isoquinoline core. kurouskilab.comqmul.ac.uk

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | Isoquinoline Ring | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2850-2960 | Medium | Medium |

| C=C / C=N Ring Stretch | Isoquinoline Ring | 1400-1650 | Medium-Strong | Strong |

| Aryl C-O Stretch | Ar-OH / Ar-OCH₃ | 1200-1275 | Strong | Medium |

| Alkyl C-O Stretch | ArO-CH₃ | 1020-1075 | Strong | Weak |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the conjugated π-electron system of the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π→π* transitions of the isoquinoline aromatic system. researchgate.net

The parent compound, isoquinoline, exhibits characteristic absorption bands. The introduction of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups as substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) due to their auxochromic nature. acs.org Studies on substituted quinolines and isoquinolines confirm that such functional groups modify the electronic absorption spectra significantly. researchgate.netscirp.org

The spectrum, likely recorded in a solvent such as methanol (B129727) or ethanol, would show distinct absorption maxima (λ_max) corresponding to different electronic transitions within the conjugated system of the molecule.

| Transition Type | Chromophore | Predicted λ_max Range (nm) | Notes |

|---|---|---|---|

| π→π | Isoquinoline Ring | ~220-240 | Corresponds to high-energy transitions within the aromatic system. |

| π→π | Isoquinoline Ring | ~270-290 | Lower-energy benzenoid band. |

| π→π* | Isoquinoline Ring | ~320-350 | Lowest-energy transition, highly sensitive to substitution and solvent. researchgate.net |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov While a specific crystal structure for this compound is not publicly available, analysis of related isoquinoline structures allows for a robust prediction of its solid-state characteristics. mdpi.comresearchgate.net

A crystallographic study would provide precise bond lengths, bond angles, and torsion angles. The isoquinoline ring system is expected to be largely planar. The study would also reveal the conformation of the methoxy group relative to the ring.

Crucially, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For this compound, the hydroxyl group is capable of acting as both a hydrogen bond donor (from the H) and acceptor (from the O). This would likely lead to the formation of strong intermolecular hydrogen bonds, potentially creating chains or dimeric motifs in the crystal lattice. The nitrogen atom of the isoquinoline ring could also act as a hydrogen bond acceptor. These interactions are fundamental to the compound's solid-state properties, including its melting point and solubility.

Computational Chemistry Investigations of 8 Methoxyisoquinolin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. oatext.comaps.org It provides a framework to understand a molecule's stability, reactivity, and various spectroscopic properties. For a molecule like 8-Methoxyisoquinolin-3-ol, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve determining the preferred orientation of the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups relative to the isoquinoline (B145761) ring.

Conformational analysis would explore different possible spatial arrangements (conformers) of these groups, arising from rotation around single bonds. By calculating the relative energies of these conformers, the most stable and likely observable structure at room temperature can be identified. This optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. mdpi.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, providing insights into its potential chemical behavior.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green or yellow areas represent neutral or weakly polar regions.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups and the nitrogen atom of the isoquinoline ring, indicating these as sites for potential hydrogen bond acceptance or coordination with electrophiles. Positive potential might be concentrated around the hydrogen atom of the hydroxyl group.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical model used to analyze the electron density of a chemical system to understand chemical bonding and intermolecular interactions. uni-muenchen.de It allows for a rigorous definition of atoms within a molecule and the characterization of the bonds between them.

Topological Analysis of Electron Density and Critical Points

QTAIM analysis involves examining the topology of the electron density, ρ(r). Critical points are locations where the gradient of the electron density is zero. There are four types of critical points, but the most relevant for chemical bonding are bond critical points (BCPs). The presence of a BCP and a bond path between two atoms is a necessary and sufficient condition for the existence of a chemical bond. uni-muenchen.de

The properties of the electron density at the BCP provide quantitative information about the nature of the interaction. For instance, the value of the electron density (ρBCP) and the sign and magnitude of its Laplacian (∇²ρBCP) can distinguish between covalent and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions).

Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Interaction Type |

|---|---|---|---|

| O-H (hydroxyl) | 0.35 | -1.8 | Covalent |

| C-O (methoxy) | 0.28 | -0.9 | Polar Covalent |

Note: This table presents hypothetical data to illustrate the insights gained from a QTAIM analysis. a.u. stands for atomic units.

Characterization of Hydrogen Bonding and Other Non-Covalent Interactions

QTAIM is particularly powerful for characterizing weak non-covalent interactions, which are crucial for understanding molecular recognition, self-assembly, and crystal packing. mdpi.com For this compound, QTAIM could be used to identify and quantify intramolecular hydrogen bonds, for example, between the hydroxyl group and the nitrogen atom of the isoquinoline ring.

Furthermore, by analyzing a dimer or a cluster of this compound molecules, QTAIM can characterize the intermolecular hydrogen bonds (e.g., between the hydroxyl group of one molecule and the methoxy group or nitrogen of another) and other weaker interactions like C-H···O or π-π stacking. The analysis of BCPs for these interactions would provide quantitative data on their strength and nature, offering a detailed picture of how these molecules interact with each other in condensed phases. mdpi.commdpi.com

Lack of Specific Research Data Precludes a Detailed Computational Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available research concerning detailed computational chemistry investigations of the specific compound this compound. While extensive research exists for the broader class of isoquinoline and quinoline (B57606) derivatives, specific data pertaining to molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations for this compound are not sufficiently available to construct a detailed scientific article as requested.

The user's request specified a focused article on this compound, structured around a detailed outline that included prediction of ligand-receptor binding modes, identification of key interacting residues, QSAR model development with specific molecular descriptors, predictive modeling of molecular target interactions, and analysis of conformational dynamics and solvent effects through MD simulations.

Extensive searches for this specific compound in the context of these computational methods did not yield the necessary detailed findings, data tables, or specific research outcomes. The available literature discusses these computational techniques extensively for various derivatives of the isoquinoline scaffold, but does not single out this compound for such in-depth analysis.

For instance, while molecular docking studies are common for isoquinoline derivatives to explore their binding to various biological targets, specific binding affinity scores, predicted poses, and lists of interacting amino acid residues for this compound with relevant macromolecules could not be located. nih.govbiointerfaceresearch.com Similarly, QSAR models are often developed for series of isoquinoline compounds to predict their biological activities, but specific models where this compound is included as a data point, along with the selection of molecular descriptors and predictive outcomes for enzyme inhibition or receptor binding, are not described in the available literature. nih.govjapsonline.comnih.gov Furthermore, MD simulations to elucidate the conformational dynamics and the influence of solvent effects are powerful tools, but reports of such simulations specifically for this compound are absent from the public domain. mdpi.commdpi.com

Without specific published research on this compound, generating the requested scientifically accurate and thorough content for each specified subsection is not possible. To do so would require speculation or the fabrication of data, which would compromise the integrity and factual basis of the article. Therefore, until such specific research is conducted and published, a detailed computational chemistry article solely on this compound cannot be written.

Structure Activity Relationship Sar Studies of 8 Methoxyisoquinolin 3 Ol and Its Analogs

Influence of Methoxy (B1213986) and Hydroxyl Substituents on Biological Activity

The biological activity of 8-Methoxyisoquinolin-3-ol is significantly influenced by its characteristic 8-methoxy and 3-hydroxyl groups. The position and nature of these oxygen-containing substituents on the isoquinoline (B145761) core can dictate the compound's interaction with biological targets, its pharmacokinetic properties, and ultimately its therapeutic potential.

The 8-methoxy group is a key determinant of activity in many quinoline (B57606) and isoquinoline-based compounds. For instance, in the context of antimalarial 8-aminoquinolines, a 6-methoxy group is a well-established feature for enhancing efficacy. nih.govwho.int While the position differs, this highlights the general importance of a methoxy substituent on the benzo ring of the quinoline/isoquinoline system. The electron-donating nature of the methoxy group can modulate the electronic properties of the aromatic system, influencing its binding to target proteins. Furthermore, the lipophilicity imparted by the methyl group can affect the molecule's ability to cross biological membranes. Studies on 8-methoxyquinoline have demonstrated its potent antifungal and antibacterial properties, suggesting that this moiety is critical for antimicrobial activity. researchgate.net

The 3-hydroxyl group introduces a polar, hydrogen-bonding capable functionality. In many enzyme inhibitors, a hydroxyl group can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of the target enzyme. The presence of a hydroxyl group at the C-3 position of the isoquinoline ring can also influence the molecule's metabolic stability and solubility. In a study of various 8-substituted quinolines, those with a hydroxyl group at the C-8 position demonstrated significant anticancer potential. researchgate.net While on a different but related scaffold, this underscores the general contribution of a hydroxyl group to cytotoxic activity. The interplay between the 8-methoxy and 3-hydroxyl groups in this compound likely results in a unique electronic and steric profile that governs its specific biological effects.

The relative positioning of these two groups is also critical. For example, in a series of pyrimido-isoquinolin-quinones, the specific substitution pattern on the quinone ring, which can include hydroxyl and methoxy groups, was found to be a critical determinant of antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov This suggests that the arrangement of oxygen-containing substituents on the isoquinoline framework can lead to specific and potent biological activities.

Role of Isoquinoline Ring System Modifications in Activity Modulation

Modifications to the core isoquinoline ring system of this compound offer a versatile strategy for modulating its biological activity. These modifications can range from simple substitutions at various positions to the fusion of additional heterocyclic rings.

Substitutions on the Isoquinoline Ring: The introduction of various substituents onto the isoquinoline nucleus can profoundly impact activity. For example, in a series of 2-, 3-, 6-, and 8-substituted quinolines investigated for their antileishmanial properties, the position and nature of the substituent were found to be critical. researchgate.net Halogen or hydroxyl groups, in particular, often enhanced the activity. This suggests that the introduction of small, electron-withdrawing, or hydrogen-bonding groups at available positions on the this compound scaffold could be a fruitful avenue for optimization.

Furthermore, the addition of bulky or lipophilic groups can influence the compound's selectivity and pharmacokinetic profile. In a study of 8-amino-6-methoxyquinoline hybrids, varying the linker and the lipophilic side chains attached to the quinoline core had a strong impact on their antiplasmodial activity and cytotoxicity. nih.gov This highlights the potential for tuning the biological properties of this compound analogs by modifying substituents at various positions.

Fusion of Additional Rings: The fusion of other heterocyclic rings to the isoquinoline framework can lead to novel compounds with distinct biological activities. For instance, pyrrolo[2,1-a]isoquinolines, which are structurally related to the marine natural products lamellarins, have shown potent cytotoxic activity and act as topoisomerase inhibitors. rsc.org Similarly, pyrimidothienoisoquinolines represent another class of fused heterocyclic systems with potential biological applications. acs.org These examples suggest that the isoquinoline core of this compound could serve as a scaffold for the development of more complex, fused systems with unique pharmacological profiles.

The following table provides a conceptual overview of how different modifications to the isoquinoline ring system could potentially modulate the activity of this compound analogs, based on findings from related heterocyclic systems.

| Modification Type | Potential Impact on Biological Activity | Rationale based on Related Compounds |

| Introduction of Halogens | Enhanced potency, altered electronic properties | Halogen substitution often improves activity in quinoline-based antileishmanial agents. researchgate.net |

| Addition of Alkyl/Aryl Groups | Increased lipophilicity, potential for steric interactions | Lipophilic side chains in 8-aminoquinolines influence antiplasmodial activity. nih.gov |

| Fusion of a Pyrrole Ring | Potential for topoisomerase inhibition, cytotoxicity | Pyrrolo[2,1-a]isoquinolines exhibit potent anticancer activity. rsc.org |

| Fusion of a Pyrimidine Ring | Potential for antibacterial activity | Pyrimido-isoquinolin-quinones are active against MRSA. nih.gov |

Stereochemical Considerations in Isoquinoline Derivatives and Biological Outcomes

While this compound itself is an achiral molecule, the introduction of stereocenters into its derivatives can have a profound impact on their biological activity. Many naturally occurring and synthetic isoquinoline alkaloids are chiral, and their pharmacological effects are often stereospecific. researchgate.netmdpi.com

The stereochemistry of a molecule dictates its three-dimensional shape, which is crucial for its interaction with chiral biological macromolecules such as enzymes and receptors. Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even toxicity. For example, dimeric naphthylisoquinoline alkaloids, which possess multiple stereogenic centers and chiral axes, display a range of biological activities, including antiviral and antitumor properties, that are dependent on their specific stereochemistry. nih.gov

In the context of designing analogs of this compound, the introduction of a chiral center, for instance, by adding a substituted alkyl chain at a suitable position, could lead to enantiomers with distinct biological profiles. One enantiomer might fit perfectly into the binding site of a target protein, leading to a potent therapeutic effect, while the other enantiomer might be inactive or even produce undesirable side effects.

The synthesis of chiral isoquinoline derivatives often employs asymmetric synthesis methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, using chiral auxiliaries or catalysts to control the stereochemical outcome. mdpi.com The development of stereoselective synthetic routes is therefore a critical aspect of SAR studies for chiral isoquinoline derivatives.

The table below illustrates the potential implications of introducing stereochemistry into derivatives of this compound.

| Stereochemical Feature | Potential Biological Consequence | Example from Isoquinoline Alkaloids |

| Single Chiral Center | Enantiomers with different potencies and selectivities | Many natural isoquinoline alkaloids exist as single enantiomers with specific biological activities. researchgate.net |

| Multiple Chiral Centers | Diastereomers with distinct pharmacological profiles | Dimeric naphthylisoquinoline alkaloids with multiple stereocenters show structure-dependent bioactivity. nih.gov |

| Axial Chirality | Stereoisomers with different binding affinities to targets | Axially chiral dimeric naphthylisoquinolines exhibit unique biological properties. nih.gov |

Mechanistic Insights Derived from SAR Analysis

Structure-activity relationship studies not only guide the optimization of lead compounds but can also provide valuable insights into their mechanism of action. By systematically modifying the structure of this compound and observing the corresponding changes in biological activity, it is possible to infer how these molecules interact with their biological targets at a molecular level.

For instance, if modifications to the 3-hydroxyl group, such as converting it to a methoxy group or an ester, lead to a significant loss of activity, it would suggest that this hydroxyl group is involved in a critical hydrogen bonding interaction with the target. Conversely, if the introduction of bulky substituents at a particular position enhances activity, it might indicate the presence of a hydrophobic pocket in the binding site.

SAR studies of related isoquinoline and quinoline compounds have provided mechanistic clues for various biological activities. For example, the anticancer activity of certain 8-hydroxyquinoline (B1678124) derivatives has been linked to their ability to inhibit topoisomerase I. researchgate.net The SAR of these compounds revealed that the presence of the 8-hydroxyl group and specific substitutions on the quinoline ring were crucial for this inhibitory activity. This suggests that this compound and its analogs could potentially exert their effects through similar mechanisms, such as enzyme inhibition.

Furthermore, QSAR (Quantitative Structure-Activity Relationship) studies on isoquinoline derivatives targeting the AKR1C3 enzyme have provided insights into the structural features required for inhibitory activity. japsonline.com Such computational approaches can be used to build models that predict the activity of novel this compound analogs and help to elucidate their mechanism of action.

By combining experimental SAR data with computational modeling, a more detailed picture of the molecular interactions between this compound derivatives and their biological targets can be constructed, paving the way for the design of more effective and selective therapeutic agents.

Applications of 8 Methoxyisoquinolin 3 Ol As a Research Tool and Synthetic Precursor

Utilization as a Key Synthetic Intermediate in Complex Molecule Synthesis

The isoquinoline (B145761) core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. 8-Methoxyisoquinolin-3-ol, with its specific substitution pattern, offers reactive sites for further chemical modifications, making it a valuable precursor for diverse molecular architectures.

The this compound framework serves as a foundational building block for the construction of more elaborate heterocyclic systems. The presence of the methoxy (B1213986) and hydroxyl groups offers handles for various chemical transformations, including etherification, esterification, and nucleophilic substitution, allowing for the annulation of additional rings and the introduction of diverse pharmacophores. Synthetic chemists can leverage the inherent reactivity of the isoquinoline nucleus to forge new carbon-carbon and carbon-heteroatom bonds, leading to the creation of novel polycyclic and heterocyclic compounds with potential therapeutic applications.

The utility of the this compound scaffold extends to its role as a key component in the assembly of biologically active molecules. The isoquinoline alkaloid family, for instance, boasts a wide range of pharmacological effects, and synthetic routes to these natural products and their analogs often involve precursors with similar substitution patterns to this compound. By strategically modifying the core structure, chemists can generate libraries of compounds for screening against various biological targets. This approach has been instrumental in the development of new therapeutic agents for a variety of diseases. The structural motif is integral to compounds designed to interact with specific biological targets, where the methoxy and hydroxyl groups can play crucial roles in binding interactions.

Investigation of Molecular Mechanisms of Action in Biological Systems (In Vitro Studies)

The this compound scaffold and its derivatives have proven to be valuable tools for dissecting the molecular mechanisms of various biological processes. Through in vitro studies, researchers can gain insights into enzyme inhibition, receptor binding, and antimicrobial activity at the molecular level.

The isoquinoline core is a recognized pharmacophore in the design of enzyme inhibitors. Derivatives of this compound have been investigated for their potential to inhibit the activity of key enzymes implicated in disease, such as Cyclin-Dependent Kinase 8 (CDK8) and Aldo-Keto Reductase 1C3 (AKR1C3).

CDK8 Inhibition: CDK8 is a component of the Mediator complex and plays a crucial role in transcriptional regulation. Its dysregulation has been linked to various cancers. Research into CDK8 inhibitors has explored various heterocyclic scaffolds, including those based on isoquinolines. Molecular modeling studies of isoquinoline derivatives as CDK8 inhibitors have provided insights into the key structural features required for potent inhibition nih.gov. These studies have shown that the isoquinoline nitrogen can form critical hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors researchgate.net. The design and synthesis of analogs, including those with quinoline (B57606) and isoquinoline cores, have led to the identification of potent and selective CDK8 inhibitors acs.org.

AKR1C3 Inhibition: AKR1C3 is an enzyme involved in the biosynthesis of androgens and prostaglandins (B1171923) and is a therapeutic target in castration-resistant prostate cancer. Isoquinoline alkaloids have been identified as a novel class of AKR1C3 inhibitors nih.govresearchgate.net. Studies on a series of isoquinoline alkaloids have demonstrated their ability to inhibit recombinant AKR1C3, with compounds like stylopine showing significant potency nih.govresearchgate.net. The isoquinoline scaffold serves as a template for the design of more potent and selective inhibitors of this enzyme nih.govnih.govjapsonline.com.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Isoquinoline Alkaloids | AKR1C3 | Stylopine identified as a potent inhibitor. | nih.govresearchgate.net |

| Isoquinoline-based Steroids | CDK8 | Analogs of cortistatin A with an isoquinoline side chain showed potent cytotoxicity and CDK8 inhibition. | nih.gov |

| Quinoline-based derivatives | CDK8/19 | Structure-guided design led to potent and orally bioavailable inhibitors. | acs.org |

The dopamine (B1211576) D3 receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders mdpi.com. The this compound scaffold is closely related to structures that have been extensively studied as ligands for dopamine receptors. Specifically, derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929), a reduced and isomeric form, have been synthesized and evaluated for their affinity and selectivity for dopamine D1, D2, and D3 receptors nih.govnih.gov.

These studies have revealed that the tetrahydroisoquinoline "head" group is well-tolerated for D3 receptor affinity and can contribute to high selectivity over the closely related D2 receptor nih.govnih.gov. Docking studies have provided a rationale for this selectivity, suggesting that interactions between the arylamide "tail" of the ligands and the extracellular loop 2 (ECL2) of the D3 receptor are crucial nih.govnih.gov. Furthermore, the presence of a phenolic hydroxyl group, as in the 7-ol derivatives, can form additional hydrogen bonds within the orthosteric binding site, enhancing affinity for the D3 receptor nih.govnih.gov.

| Compound Derivative | Dopamine Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (D2/D3) | Reference |

|---|---|---|---|---|

| Analog with 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol headgroup | D3 | Low nanomolar | High | nih.govnih.gov |

| Analog with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) headgroup | D3 | Varies | Moderate | nih.gov |

The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The isoquinoline scaffold is found in many natural products with antimicrobial properties, and synthetic derivatives are being actively explored for their potential as new antibacterial and antifungal agents.

Research into alkynyl isoquinoline compounds has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. These studies suggest that the isoquinoline moiety is important for antibacterial activity nih.gov. The mechanism of action for some of these compounds appears to involve the perturbation of cell wall and nucleic acid biosynthesis nih.gov. Furthermore, bisbenzylisoquinoline alkaloids have shown synergistic antibacterial effects when combined with conventional antibiotics against clinical isolates of MRSA mdpi.com. The investigation of various methoxyphenol compounds, which share structural similarities with the methoxy-substituted isoquinolinol, has also revealed significant antimicrobial activity against foodborne pathogens and spoilage bacteria nih.govresearchgate.net. The specific molecular targets of these isoquinoline-based antimicrobials are a subject of ongoing research, with potential mechanisms including inhibition of essential enzymes and disruption of cell membrane integrity.

Investigation of Molecular Targets in Antiproliferative Activity

While direct research specifically elucidating the molecular targets of this compound in the context of its antiproliferative activity is limited in publicly available literature, studies on structurally related compounds, particularly quinoline and isoquinoline derivatives, provide valuable insights into potential mechanisms of action. The investigation of these analogs suggests that compounds based on the isoquinoline scaffold can exert their anticancer effects through various molecular pathways.

Research into the broader family of quinoline and isoquinoline derivatives has identified several key cellular processes and signaling pathways that are modulated by these compounds, leading to the inhibition of cancer cell proliferation. These include the disruption of cell cycle progression, induction of apoptosis (programmed cell death), and interference with critical signaling cascades that are often dysregulated in cancer.

For instance, a notable study on a complex quinoline derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), a neocryptolepine (B1663133) analog, has demonstrated potent antiproliferative effects in colorectal cancer cells. The investigation into its mechanism revealed that MMNC exerts its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway mdpi.comresearchgate.net. This pathway is crucial for cell survival, growth, and proliferation, and its inhibition is a key strategy in cancer therapy. The study showed that MMNC treatment leads to a decrease in the expression of key proteins in this pathway, resulting in cell cycle arrest and the induction of apoptosis mdpi.com.

Furthermore, other derivatives of the parent 8-hydroxyquinoline (B1678124) structure have been explored for their anticancer properties. The antiproliferative activity of these compounds is sometimes attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes involved in cell proliferation researchgate.net. The introduction of different functional groups, such as 1,2,3-triazole moieties, to the 8-hydroxyquinoline scaffold has been shown to enhance cytotoxic activity against various cancer cell lines researchgate.net.

The table below summarizes the findings for a structurally related compound, providing a potential framework for understanding the molecular targets of this compound.

| Compound | Cancer Cell Line | Molecular Target/Pathway | Observed Effect |

|---|---|---|---|

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 and Caco-2 (Colorectal Cancer) | PI3K/AKT/mTOR Signaling Pathway | Inhibition of proliferation, cell cycle arrest at G2/M phase, induction of apoptosis mdpi.com |

While these findings are for a related but distinct molecule, they highlight a plausible avenue of investigation for this compound. Future research could explore whether this compound or its derivatives also modulate the PI3K/AKT/mTOR pathway or other critical cancer-related signaling cascades. The structural similarities suggest that it could serve as a valuable scaffold for the development of novel antiproliferative agents, warranting further investigation into its precise molecular mechanisms of action.

Future Directions and Emerging Research Perspectives for 8 Methoxyisoquinolin 3 Ol

Development of Novel and Green Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. While effective, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and can generate significant chemical waste. The future of synthesizing 8-Methoxyisoquinolin-3-ol and its analogs lies in the development of novel and environmentally benign methodologies that align with the principles of green chemistry.

Key areas of future development include:

Catalyst-Free and Metal-Free Reactions: A significant push is being made towards synthetic protocols that avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. Catalyst-free reactions, potentially utilizing microwave irradiation or high-pressure conditions in benign solvents like water, are an attractive avenue.

Energy-Efficient Syntheses: The use of alternative energy sources such as microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. These techniques also have the potential to improve reaction yields and selectivity.

Atom Economy and Waste Reduction: Future synthetic strategies will focus on maximizing the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. This can be achieved through the design of cascade or domino reactions where multiple bond-forming events occur in a single step, minimizing the need for intermediate purification and reducing solvent usage.

Use of Benign Solvents: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical aspect of sustainable synthesis.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times, often improved yields. | Efficient and high-throughput synthesis of derivatives for screening. |

| Photoredox Catalysis | Utilizes visible light to initiate chemical reactions under mild conditions. | Access to novel reaction pathways and functionalization of the isoquinoline core. |

| Flow Chemistry | Continuous processing in a reactor, precise control over reaction parameters. | Scalable and safer synthesis with improved reproducibility. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the product. | High atom economy, reduced waste, and rapid generation of molecular diversity. |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these approaches can accelerate the identification of promising derivatives and provide deep insights into their mechanism of action at the molecular level.

Future computational research on this compound will likely involve:

In Silico Design and Virtual Screening: Large virtual libraries of this compound derivatives can be created and screened against various biological targets using molecular docking simulations. This approach allows for the rapid identification of potential hits without the need for extensive and costly experimental screening.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This method can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then guide the design of new compounds with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its analogs bind to their biological targets. This information is crucial for understanding the stability of the ligand-receptor complex and for identifying key interactions that can be optimized.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods can be employed to study the electronic properties, reactivity, and spectroscopic characteristics of this compound. This understanding can aid in the design of molecules with specific electronic properties for applications in materials science or as molecular probes.

| Computational Method | Application in this compound Research | Expected Outcome |

| Molecular Docking | Virtual screening of derivatives against protein targets. | Identification of potential lead compounds with high binding affinity. |

| 3D-QSAR | Building predictive models of biological activity. | Rational design of more potent and selective analogs. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-target complex. | Understanding binding stability and key intermolecular interactions. |

| DFT/TD-DFT | Calculating electronic structure and properties. | Prediction of reactivity, spectroscopic properties, and potential for non-linear optical applications. |

Exploration of New Biological Targets and Pathways

The isoquinoline scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects including anticancer, antiviral, and neuroprotective activities. wisdomlib.org A key future direction for this compound research is the systematic exploration of its potential to modulate novel biological targets and signaling pathways implicated in human diseases.

Emerging areas for investigation include:

Kinase Inhibition: Many isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Screening this compound and its analogs against a panel of kinases could uncover novel anticancer agents.

G Protein-Coupled Receptors (GPCRs): GPCRs represent a large family of cell surface receptors that are important drug targets. The development of fluorescently labeled derivatives of this compound could provide valuable tools for studying the pharmacology of specific GPCRs, such as the adenosine (B11128) A1 receptor.

Modulation of Signaling Pathways: Isoquinoline alkaloids have been shown to interfere with critical signaling pathways such as NF-κB and MAPK/ERK, which are involved in inflammation and cell survival. Investigating the effects of this compound on these and other pathways could reveal its therapeutic potential for inflammatory diseases and cancer.

Antiviral and Antimicrobial Targets: Given the broad antimicrobial and antiviral activities of many isoquinoline alkaloids, this compound should be evaluated for its ability to inhibit key viral or microbial enzymes and proteins.

Integration of Multidisciplinary Approaches in Isoquinolinol Research

The future of drug discovery and development for compounds like this compound will rely heavily on the integration of multiple scientific disciplines. A collaborative approach that combines expertise from synthetic chemistry, computational modeling, pharmacology, and systems biology will be essential for success.

Key aspects of an integrated, multidisciplinary approach include:

Fragment-Based Drug Discovery (FBDD): This technique involves screening small chemical fragments for binding to a biological target. Hits can then be grown or linked together to create more potent lead compounds. A library of isoquinolinol-based fragments could be a valuable starting point for FBDD campaigns.

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a bioactive compound in a complex biological system. Applying chemoproteomics to this compound could lead to the discovery of novel and unexpected biological targets.

Systems Biology: By analyzing the effects of this compound on a global scale (e.g., changes in gene expression or protein levels), systems biology can provide a comprehensive understanding of its mechanism of action and potential off-target effects.

Collaborative Research Networks: The complexity of modern drug discovery necessitates collaboration between academic research groups, pharmaceutical companies, and contract research organizations. Such partnerships can provide access to specialized expertise, advanced technologies, and diverse compound libraries, thereby accelerating the research and development process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Methoxyisoquinolin-3-ol and its derivatives?

- Methodological Answer : A common approach involves methylation of 8-quinolinol using dimethyl sulfate to form 8-methoxyquinoline, followed by regioselective alkylation with organolithium reagents (e.g., isopropyl lithium) at low temperatures . For derivatives, Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4-hydroxy-3-methoxyphenylboronic acid) under Pd(dppf)Cl₂ catalysis (85°C, 12 hours) achieves functionalization at specific positions, yielding ~75% purity after chromatographic purification .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent orientation, particularly for distinguishing methoxy and hydroxyl groups . Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are recommended for purity assessment. Melting point determination (e.g., 214–216°C for a related isoquinoline derivative) aids in verifying crystallinity .

Q. What are the solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Use anhydrous solvents (e.g., 1,4-dioxane, DMF) for reactions. Storage under inert gas (N₂/Ar) at –20°C in amber vials is advised. Protective gloves (nitrile or neoprene) and fume hoods are mandatory during handling due to potential skin/eye irritation .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during alkylation of methoxy-substituted isoquinolines?

- Methodological Answer : Regioselectivity in alkylation is influenced by steric and electronic factors. For example, low-temperature (–78°C) alkylation with isopropyl lithium favors position 2 over position 7 in 8-methoxyquinoline derivatives due to reduced steric hindrance . Computational modeling (e.g., DFT) of transition states can predict regiochemical outcomes. Comparative studies using alternative alkylating agents (e.g., Grignard reagents) are recommended to validate selectivity .

Q. How to analyze contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from substituent position variations. For example, 5-substituted ethers exhibit distinct corrosion inhibition properties compared to 2- or 7-substituted analogs . Standardize assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and control variables (pH, solvent polarity) to isolate structure-activity relationships. Cross-validate results using orthogonal techniques (e.g., in vitro vs. ex vivo models).

Q. What strategies optimize the synthesis of polyfunctionalized derivatives for structure-property studies?

- Methodological Answer : Sequential functionalization via orthogonal protecting groups (e.g., TBDMS for hydroxyl groups) enables selective modification at multiple positions . For example:

- Step 1: Protect the hydroxyl group with TBDMSCl in DMF (0°C, 12 hours).

- Step 2: Perform alkylation/methoxycarbonylation at the desired position.

- Step 3: Deprotect using TFA/DCM to restore reactivity for subsequent steps .

Data Contradiction and Validation

Q. How to resolve inconsistencies in reported yields for Suzuki-Miyaura couplings of isoquinoline derivatives?

- Methodological Answer : Yield discrepancies (e.g., 75% vs. lower yields in other studies) may stem from catalyst loading (e.g., 10 mol% Pd(dppf)Cl₂ vs. lower amounts) or solvent systems (1,4-dioxane/water vs. THF/water) . Replicate reactions under controlled conditions (e.g., inert atmosphere, precise temperature) and characterize byproducts via LC-MS to identify competing pathways.

Synthesis Optimization Table

*Estimated from analogous procedures in .

Key Recommendations for Future Research

- Prioritize synthesis of derivatives with substituents at positions 2, 5, and 7 to compare corrosion inhibition and bioactivity .

- Use mixed-methods approaches (e.g., computational + experimental) to resolve regiochemical ambiguities .

- Adhere to ethical guidelines for data retention (5–10 years) and transparency in reporting conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.